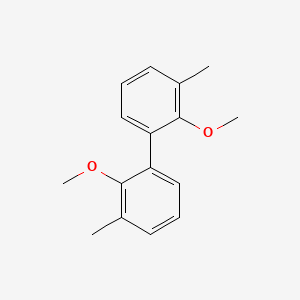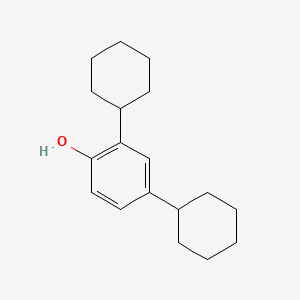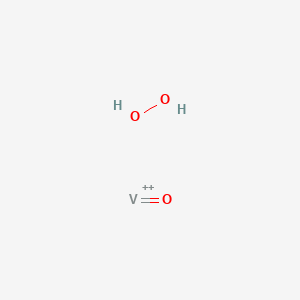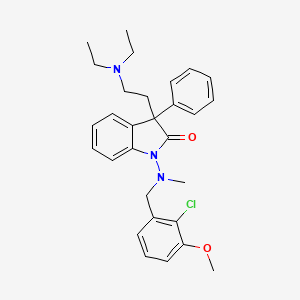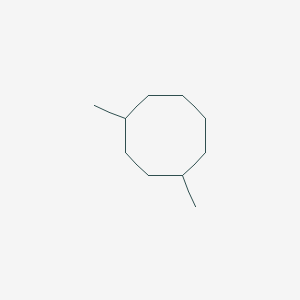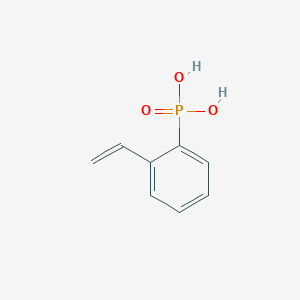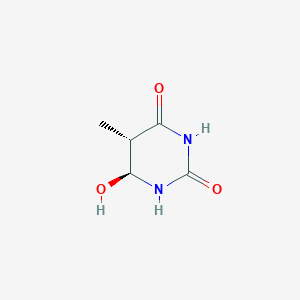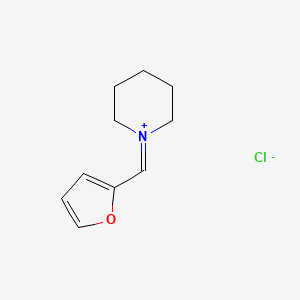
Piperidinium, 1-(2-furanylmethylene)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-(2-furanylmethylene)-, chloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of piperidine, where the piperidinium ion is substituted with a furanylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-furanylmethylene)-, chloride typically involves the reaction of piperidine with furfural in the presence of hydrochloric acid. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently reacts with chloride ions to form the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Piperidine and furfural
Reaction Vessel: Stainless steel reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1-(2-furanylmethylene)-, chloride undergoes various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form furanyl ketones or carboxylic acids.
Reduction: The iminium ion can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or sodium methoxide.
Major Products Formed
Oxidation: Furanyl ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidinium, 1-(2-furanylmethylene)-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperidinium, 1-(2-furanylmethylene)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The furanylmethylene group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloride ion can also participate in ionic interactions with biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperidinium, 1-(2-thienylmethylene)-, chloride
- Piperidinium, 1-(2-pyridylmethylene)-, chloride
- Piperidinium, 1-(2-phenylmethylene)-, chloride
Uniqueness
Piperidinium, 1-(2-furanylmethylene)-, chloride is unique due to the presence of the furanylmethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The furanyl group enhances its potential for various chemical transformations and biological activities.
Eigenschaften
CAS-Nummer |
34239-33-3 |
|---|---|
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
1-(furan-2-ylmethylidene)piperidin-1-ium;chloride |
InChI |
InChI=1S/C10H14NO.ClH/c1-2-6-11(7-3-1)9-10-5-4-8-12-10;/h4-5,8-9H,1-3,6-7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
VIIGYWLARTXQHW-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+](=CC2=CC=CO2)CC1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



